2-((2,6-Diamino-3-pyridinyl)azo)phenol
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Overview
Description
Phenol, 2-((2,6-diamino-3-pyridinyl)azo)- is an organic compound with the molecular formula C11H11N5O and a molecular weight of 229.24 g/mol This compound is characterized by the presence of a phenol group and an azo linkage, which connects the phenol to a pyridine ring substituted with two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-((2,6-diamino-3-pyridinyl)azo)- typically involves the diazotization of 2,6-diaminopyridine followed by coupling with phenol. The reaction conditions generally include acidic environments to facilitate the diazotization process. The overall reaction can be summarized as follows:
- Diazotization: 2,6-diaminopyridine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
- Coupling: The diazonium salt is then reacted with phenol in an alkaline medium to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-((2,6-diamino-3-pyridinyl)azo)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinone derivatives under specific conditions.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The amino groups on the pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides are commonly used.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Phenol, 2-((2,6-diamino-3-pyridinyl)azo)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism by which Phenol, 2-((2,6-diamino-3-pyridinyl)azo)- exerts its effects involves interactions with various molecular targets. The azo linkage and phenol group play crucial roles in its biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The presence of amino groups on the pyridine ring enhances its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4-((2,6-diamino-3-pyridinyl)azo)-
- Benzenesulfonamide, 4-((2,6-diamino-3-pyridinyl)azo)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-
- Benzenesulfonamide, 4-((2,6-diamino-3-pyridinyl)azo)-N-(4-methyl-2-pyrimidinyl)-
Uniqueness
Phenol, 2-((2,6-diamino-3-pyridinyl)azo)- is unique due to its specific substitution pattern on the pyridine ring and the presence of a phenol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
61294-34-6 |
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Molecular Formula |
C11H11N5O |
Molecular Weight |
229.24 g/mol |
IUPAC Name |
2-[(2,6-diaminopyridin-3-yl)diazenyl]phenol |
InChI |
InChI=1S/C11H11N5O/c12-10-6-5-8(11(13)14-10)16-15-7-3-1-2-4-9(7)17/h1-6,17H,(H4,12,13,14) |
InChI Key |
DAJBHCRMTJNNQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(N=C(C=C2)N)N)O |
Origin of Product |
United States |
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